molecular formula C11H12N2O B13887183 3-(1-Methylbenzimidazol-2-yl)propanal

3-(1-Methylbenzimidazol-2-yl)propanal

Cat. No.: B13887183
M. Wt: 188.23 g/mol
InChI Key: GEDHWUIHNLQAHI-UHFFFAOYSA-N
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Description

3-(1-Methylbenzimidazol-2-yl)propanal is an organic compound that features a benzimidazole ring substituted with a methyl group at the 1-position and a propanal group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylbenzimidazol-2-yl)propanal typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde. The reaction is usually carried out under acidic conditions, such as in the presence of hydrochloric acid or polyphosphoric acid, at elevated temperatures . The general steps include:

    Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde to form the benzimidazole ring.

    Methylation: The benzimidazole ring is methylated at the 1-position using methyl iodide or a similar methylating agent.

    Formylation: The methylated benzimidazole is then subjected to formylation to introduce the propanal group at the 3-position.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylbenzimidazol-2-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)propanal is largely dependent on its interaction with biological targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their diverse pharmacological effects. The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways involved in inflammation, microbial growth, or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylbenzimidazol-2-yl)propanal is unique due to the presence of the propanal group, which allows it to undergo specific chemical reactions that other similar compounds may not.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)propanal

InChI

InChI=1S/C11H12N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,8H,4,7H2,1H3

InChI Key

GEDHWUIHNLQAHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCC=O

Origin of Product

United States

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